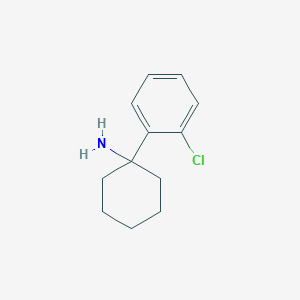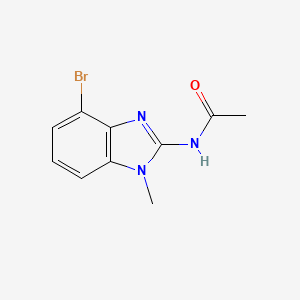
N-(4-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)acetamide: is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of a bromine atom and an acetamide group in this compound may contribute to its unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)acetamide typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Acetylation: The final step involves the acetylation of the 2-amino group of the brominated benzimidazole using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromine atom in N-(4-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)acetamide can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted benzimidazole derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under suitable conditions, leading to the formation of different oxidation states and derivatives.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and acetic acid.
Common Reagents and Conditions:
Bromination: Bromine, N-bromosuccinimide (NBS)
Acetylation: Acetic anhydride, acetyl chloride, pyridine
Hydrolysis: Acidic or basic conditions
Major Products Formed:
- Substituted benzimidazole derivatives
- Oxidized or reduced forms of the compound
- Hydrolyzed products such as amines and acetic acid
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(4-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)acetamide is used as a building block in the synthesis of various benzimidazole derivatives with potential biological activities.
Biology and Medicine: The compound has been studied for its antimicrobial, antiviral, and anticancer properties. It may act as an inhibitor of specific enzymes or proteins involved in disease pathways.
Industry: In the industrial sector, this compound can be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of N-(4-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and acetamide group may play a crucial role in binding to the active site of the target, leading to inhibition or modulation of its activity. The exact molecular pathways and targets may vary depending on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
- N-(4-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)acetamide
- N-(4-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)acetamide
- N-(4-iodo-1-methyl-1H-1,3-benzodiazol-2-yl)acetamide
Comparison: N-(4-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)acetamide is unique due to the presence of the bromine atom, which may impart distinct chemical and biological properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size, electronegativity, and ability to participate in specific interactions can influence the compound’s reactivity and biological activity.
Eigenschaften
Molekularformel |
C10H10BrN3O |
|---|---|
Molekulargewicht |
268.11 g/mol |
IUPAC-Name |
N-(4-bromo-1-methylbenzimidazol-2-yl)acetamide |
InChI |
InChI=1S/C10H10BrN3O/c1-6(15)12-10-13-9-7(11)4-3-5-8(9)14(10)2/h3-5H,1-2H3,(H,12,13,15) |
InChI-Schlüssel |
MYWLMBHXCQSLCV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=NC2=C(N1C)C=CC=C2Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amine](/img/structure/B13527376.png)





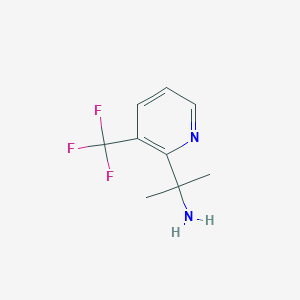
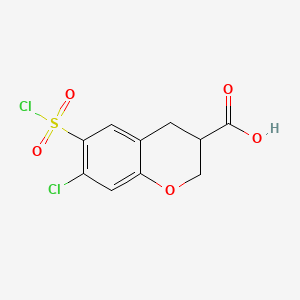


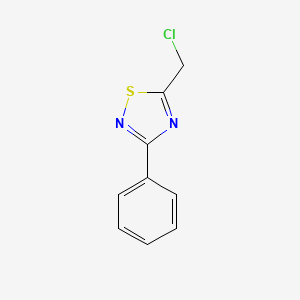
![1-{1-Chlorospiro[2.3]hexan-1-yl}methanaminehydrochloride](/img/structure/B13527443.png)

